1-[3-(1h-Pyrazol-1-yl)phenyl]methanamine hemisulfate
Description
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)methanamine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11N3.H2O4S/c2*11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;1-5(2,3)4/h2*1-7H,8,11H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVXPRJZKGCGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CN.C1=CC(=CC(=C1)N2C=CC=N2)CN.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine hemisulfate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones.
Attachment to the Phenyl Group: The pyrazole ring is then attached to a phenyl group through various coupling reactions.
Introduction of the Methanamine Group:
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine hemisulfate undergoes several types of chemical reactions:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine hemisulfate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine hemisulfate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate and its analogs:
Key Comparative Insights:
Salt Forms and Solubility: The hemisulfate salt offers distinct solubility advantages over hydrochloride or dihydrochloride derivatives due to the sulfate ion’s polar nature. For example, the dihydrochloride form (246.14 g/mol) is hygroscopic and commonly used in drug formulations requiring high water solubility .
Structural Modifications :
- Substituent Position : Moving the pyrazole ring from the meta to para position (e.g., (4-(1H-pyrazol-1-yl)phenyl)methanamine hydrochloride) alters electronic effects on the phenyl ring, which may influence binding to biological targets such as enzymes or receptors .
- Pyrazole Ring Modifications : Ethyl or methyl substituents on the pyrazole ring (e.g., 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine) can sterically hinder interactions or modulate electronic properties, affecting metabolic stability .
Biological Activity :
- While direct data for the hemisulfate derivative are lacking, analogs like 3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanamine () and benzotriazole-derived amines () demonstrate antimicrobial and enzyme-inhibitory activities. These findings suggest that the hemisulfate compound may also exhibit bioactive properties, contingent on substituent effects .
Synthetic Utility :
- The hydrochloride and dihydrochloride salts (e.g., [3-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride) are widely used as intermediates in medicinal chemistry due to their ease of purification and compatibility with coupling reactions . The hemisulfate form may offer similar utility in sulfate-compatible synthetic pathways.
Research and Application Gaps
- Crystallographic Data : Structural refinement tools like SHELXL () and WinGX () are critical for resolving the hemisulfate’s crystal structure, which remains uncharacterized in the provided evidence.
- Pharmacokinetic Studies : Comparative studies on bioavailability, stability, and toxicity across salt forms are needed to validate the hemisulfate’s advantages.
Biological Activity
1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine hemisulfate is a chemical compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. The compound features a pyrazole ring, a phenyl group, and a methanamine moiety, which contribute to its diverse biological properties. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C11H15N3O4S
- Molecular Weight : Approximately 275.32 g/mol
This structure allows for interactions with various biological targets, influencing its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus species.
- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
Antimicrobial Activity
A study highlighted the antimicrobial effects of compounds similar to this compound. The results indicated that these compounds could significantly reduce the viability of bacterial persisters, which are known to be resistant to conventional antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) | Effectiveness |
|---|---|---|---|
| 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine | S. aureus | 32 | Effective |
| 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine | E. faecalis | 16 | Effective |
Table 1: Antimicrobial activity of 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine against selected bacterial strains.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, its effects on human breast cancer cells (MCF-7) were evaluated, revealing significant cytotoxicity.
| Cell Line | IC50 (µM) | Type of Activity |
|---|---|---|
| MCF-7 | 15 | Cytotoxic |
| HeLa | 10 | Cytotoxic |
Table 2: Cytotoxic effects of 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine on cancer cell lines.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Membrane Disruption : The compound may disrupt bacterial membranes, leading to cell death.
- Inhibition of Cellular Pathways : It potentially inhibits pathways involved in cell proliferation and survival in cancer cells.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the efficacy of this compound against standard antibiotics. The results showed that while traditional antibiotics had limited effects on persister cells, this compound significantly reduced their viability.
Case Study 2: Cancer Cell Proliferation
In another study, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
